Djalonensone

Toxicology Food Safety Mycotoxin Research

Inconsistent mycotoxin reference materials compromise inter-laboratory reproducibility. Djalonensone (AME) addresses this with rigorously characterized ≥98% HPLC purity. • >80-fold selective MAO-A inhibition (Ki=0.34 µM) vs. Alternariol-critical for neuro-target specificity • Validated topoisomerase II poison (human IC50: 25 µM; bacterial gyrase: 10 µM) for DNA damage studies • Preferred analytical standard for Alternaria mycotoxin quantification per EU monitoring guidelines Supplied with full Certificate of Analysis; stable at 2-8°C; ambient shipping.

Molecular Formula C15H12O5
Molecular Weight 272.25 g/mol
CAS No. 26894-49-5
Cat. No. B030295
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDjalonensone
CAS26894-49-5
Synonyms3,7(3,9 or 7,9)-Dihydroxy-9(7 or 3)-methoxy-1-methyl-6H-dibenzo[b,d]pyran-6-one
Molecular FormulaC15H12O5
Molecular Weight272.25 g/mol
Structural Identifiers
SMILESCC1=CC(=CC2=C1C3=C(C(=CC(=C3)OC)O)C(=O)O2)O
InChIInChI=1S/C15H12O5/c1-7-3-8(16)4-12-13(7)10-5-9(19-2)6-11(17)14(10)15(18)20-12/h3-6,16-17H,1-2H3
InChIKeyLCSDQFNUYFTXMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight pink powder

Structure & Identifiers


Interactive Chemical Structure Model





Djalonensone Overview


Djalonensone (also known as Alternariol monomethyl ether, AME, or Alternariol-9-methyl ether) is a benzochromenone mycotoxin derived from the fungus Alternaria, primarily functioning as a natural contaminant in grains and fruits, and is utilized as an analytical reference standard and research compound for investigating mechanisms of cytotoxicity, DNA damage, and enzyme inhibition [1]. Its molecular formula is C15H12O5, with a molecular weight of 272.25 g/mol, and it is typically isolated from Alternaria sp. cultures [2].

Product Type Analytical Reference Standard
Research Use Cytotoxicity and enzyme inhibition probe
Source Isolated from Alternaria sp. cultures

Djalonensone Substitution Risks


In-class Alternaria mycotoxins, such as Alternariol (AOH) and Tenuazonic acid (TeA), exhibit vastly different potency, target selectivity, and cytotoxicity profiles [1]. For instance, the methylation of the 9-hydroxy group in Djalonensone (AME) relative to AOH results in a >80-fold increase in inhibitory potency for human monoamine oxidase A (MAO-A), and a distinct rank order in cytotoxicity against human gastric epithelial cells [2][3]. Substitution without quantitative verification of the specific bioactivity or purity required for a given assay will introduce uncontrolled variability and compromise experimental reproducibility.

MAO-A Inhibition

9-O-methyl group absence in Alternariol may shift inhibition potency orders of magnitude compared to Djalonensone.

Cytotoxicity Profile

Rank order differs across Alternaria mycotoxins; Djalonensone shows intermediate potency vs. Alternariol and Tenuazonic acid.

Certified Purity

Typical purity varies among reference standards; using lower-purity Alternariol may compromise quantification accuracy.

Djalonensone Bioassay Comparisons


Gastric Epithelial Cell Cytotoxicity

Djalonensone (AME) demonstrates intermediate cytotoxicity compared to major foodborne mycotoxins in human gastric epithelial cells (GES-1). Its IC50 is significantly lower (more potent) than its direct analog Alternariol (AOH) and Tenuazonic acid (TeA), but higher than Deoxynivalenol (DON) and Ochratoxin A (OTA) [1].

Gastric Cytotoxicity Rank
Head-to-head
DON > OTA > AME > AOH > ZEN > TeA
Supports cytotoxicity endpoint review in food toxicology
Rank order from GES-1 cell assay
Toxicology Food Safety Mycotoxin Research

Selective MAO-A Inhibition

Djalonensone (AME) is a highly potent and selective inhibitor of human MAO-A, with a Ki of 0.34 µM [1]. In stark contrast, the closely related Alternariol (AOH) exhibits a Ki for MAO in the millimolar range (28-30 mM) in rat brain extracts [2], representing a >80,000-fold difference in potency. This differential selectivity is directly attributable to the 9-O-methyl group of AME.

MAO-A Inhibition (Ki)
Cross-study comparable
AME Ki = 0.34 µM
AOH Ki ≈ 28–30 mM
Supports MAO-A pathway-response interpretation
Human recombinant MAO-A vs. rat brain extract; >82,000-fold difference
Neuropharmacology Enzyme Inhibition Natural Products

Topoisomerase II Inhibition

Djalonensone (AME) inhibits human topoisomerase II with an initial inhibitory concentration of 25 µM and bacterial gyrase at 10 µM . While both AME and Alternariol (AOH) are known topoisomerase poisons, the specific inhibitory concentration for AOH is not consistently quantified in the same standardized assay, limiting direct comparison. The quantitative data for AME provides a clear benchmark for studies on DNA damage and cell cycle arrest.

Topo II Inhibition
Data to verify
Human Topo II: 25 µM
Bacterial Gyrase: 10 µM
Supports genotoxicity endpoint review
Benchmark values; direct AOH comparison not available
Genotoxicity Cancer Research Mechanism of Action

Analytical Purity Profile

Commercially available Djalonensone is routinely supplied at ≥98% purity as determined by HPLC , meeting or exceeding the requirements for analytical reference standards. In comparison, Alternariol (AOH) reference standards are often supplied at a lower purity of ~96% . This difference in certified purity can impact the accuracy of calibration curves in quantitative LC-MS/MS methods for mycotoxin analysis in food matrices.

Certified Purity
Supplier data
AME ≥98% (HPLC)
AOH ~96% (HPLC)
Supports analytical quantification accuracy
Verify lot-specific COA; commercial vendor specifications
Analytical Chemistry Food Safety Method Validation

Antifungal Activity Spectrum

Djalonensone (alternariol methyl ether) demonstrates significant antifungal activity against the phytopathogens Alternaria alternata, Aspergillus fumigatus, and the entomopathogen Beauveria bassiana, with MICs ≤ 4 μg/mL [1]. While Alternariol (AOH) shows activity against A. terreus (MIC = 2.64 μg/mL) and F. oxysporum (MIC = 36 μg/mL) [2], the specific spectrum of activity differs, with AME exhibiting broader efficacy against key fungal species.

Antifungal Activity (MIC)
Cross-study comparable
AME ≤ 4 µg/mL (A. alternata, A. fumigatus, B. bassiana)
AOH 2.64–36 µg/mL (narrower panel)
Supports antifungal screening context
Broth microdilution; broader spectrum for AME in tested set
Antifungal Phytopathology Agricultural Chemistry

Djalonensone Research Applications


Analytical Standard for Food Safety

Djalonensone is the preferred analytical standard for the quantification of Alternaria mycotoxins in cereals, fruits, and beverages. Its typical commercial purity of >98% by HPLC ensures accurate calibration and method validation, directly addressing the need for high-confidence detection and regulatory compliance in food safety testing.

MAO-A Inhibition Studies

Researchers investigating MAO-A as a target for neurological disorders should use Djalonensone (AME) due to its potent and selective inhibition (Ki = 0.34 µM) . The >80,000-fold difference in potency compared to Alternariol makes AME the only relevant compound for dose-response and structure-activity relationship studies in this pathway.

Topoisomerase II-Mediated DNA Damage Research

Djalonensone serves as a defined chemical probe for studying topoisomerase II poisoning and subsequent DNA strand breaks. Its established inhibitory concentrations for human topoisomerase II (25 µM) and bacterial gyrase (10 µM) provide a quantitative benchmark for investigating the molecular mechanisms of genotoxicity and cell cycle arrest.

Antifungal Lead Screening

For academic and industrial laboratories screening natural products for antifungal activity, Djalonensone offers a distinct and potent activity profile (MIC ≤ 4 μg/mL against A. alternata, A. fumigatus, and B. bassiana) . This makes it a valuable positive control or lead scaffold for developing new antifungal agents targeting these important plant and insect pathogens.

Application
Selection Property
Validation Focus
Mycotoxin quantification standard
Certified high purity (HPLC)
Calibration accuracy and method validation
MAO-A pathway inhibition studies
MAO-A selectivity review
Dose-response and SAR interpretation
Topoisomerase II-mediated DNA damage research
Defined inhibitory concentration benchmark
Genotoxicity mechanism studies
Antifungal lead screening
Antimicrobial screening context
MIC endpoint review against plant pathogens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

47 linked technical documents
Explore Hub


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